1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a synthetic, low molecular weight compound extensively investigated for its pharmacological activity. [, , , , , ] 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is recognized as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). [, , , , , ] This receptor subtype plays a critical role in various neurological processes, making 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid a valuable tool in studying cognitive function and potential therapeutic interventions for neurological disorders. [, , ]
BQCA is classified as a positive allosteric modulator specifically targeting the M1 muscarinic acetylcholine receptor. It is derived from quinolone structures and has been extensively studied for its pharmacological properties. The compound's synthesis and characterization have been documented in various scientific literature, highlighting its importance in drug development and receptor biology .
The synthesis of benzylquinolone carboxylic acid typically involves several steps that can vary depending on the specific method used. One common approach includes:
BQCA has a distinctive molecular structure characterized by a quinolone core with a benzyl group attached to the nitrogen atom, along with a carboxylic acid functional group.
The three-dimensional conformation of BQCA allows it to effectively bind to the allosteric site of the M1 receptor, influencing its activity .
BQCA participates in various chemical reactions primarily involving its functional groups:
These reactions are critical for modifying BQCA for enhanced therapeutic applications .
BQCA functions as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, enhancing receptor activity without directly activating it.
This mechanism underlines BQCA's potential therapeutic benefits in treating cognitive deficits associated with disorders such as Alzheimer's disease .
BQCA exhibits several notable physical and chemical properties:
These properties are crucial for determining formulation strategies in drug development .
Benzylquinolone carboxylic acid has significant applications in scientific research and potential therapeutic contexts:
The ongoing research into BQCA continues to reveal its potential across various fields within medicinal chemistry and pharmacology .
BQCA (benzyl quinolone carboxylic acid) achieves exceptional selectivity (>100-fold) for the M₁ muscarinic acetylcholine receptor (mAChR) subtype over other mAChRs (M₂–M₅) through interactions with a topographically distinct extracellular allosteric site. This site comprises residues from transmembrane domains and extracellular loops that display subtle sequence variations across mAChR subtypes, enabling precise molecular discrimination [1] [5] [7].
Site-directed mutagenesis and molecular dynamics simulations reveal that BQCA binding critically depends on residues within transmembrane domain 2 (TMII) and transmembrane domain 7 (TMVII). Tyr85²·⁶⁴ in TMII forms a hydrogen bond with BQCA’s carboxylic acid group, while Glu397⁷·³² and Trp400⁷·³⁵ in TMVII create a hydrophobic pocket accommodating BQCA’s quinolone core. Mutagenesis of Tyr85²·⁶⁴ to alanine reduces BQCA’s binding affinity by >10-fold and abolishes positive cooperativity with acetylcholine. Similarly, Glu397⁷·³²Ala and Trp400⁷·³⁵Ala mutations disrupt BQCA-mediated potentiation of acetylcholine responses by altering the allosteric network governing receptor activation [1] [2] [5].
Table 1: Key M₁ mAChR Residues Governing BQCA Selectivity and Function
Residue | Domain | Role in BQCA Binding | Functional Consequence of Mutation |
---|---|---|---|
Tyr85²·⁶⁴ | TMII | Hydrogen bonding with carboxylate group | >10-fold ↓ binding affinity; loss of cooperativity |
Tyr179 | ECL2 | Hydrophobic packing with benzyl ring | Disrupted binding specificity |
Phe182 | ECL2 | π-Stacking with quinolone core | Reduced positive cooperativity (α) |
Glu397⁷·³² | TMVII | Salt bridge formation | Impaired receptor activation |
Trp400⁷·³⁵ | TMVII | Hydrophobic core stabilization | Loss of agonist potentiation |
ECL2 acts as a selectivity filter for BQCA, particularly through residues Tyr179 and Phe182. These residues form direct van der Waals contacts with BQCA’s benzyl and quinolone moieties. Comparative studies show that M₂/M₃ mAChRs possess smaller residues (e.g., leucine) at equivalent positions, preventing optimal hydrophobic packing with BQCA. Chimeric receptors incorporating M₁ ECL2 into M₂ acquire BQCA sensitivity, confirming ECL2’s gatekeeping role. Molecular modeling further demonstrates that BQCA’s methoxybenzyl group sterically clashes with M₃’s shorter ECL2, explaining its exclusion from this subtype [1] [5] [7].
BQCA stabilizes the active conformation of the M₁ mAChR via a "two-state" mechanism. In the absence of orthosteric agonists, BQCA binds the allosteric site with moderate affinity (KB = 306 nM) but minimal intrinsic efficacy. Upon acetylcholine binding, BQCA enhances agonist affinity (α > 40) and operational efficacy (β ≈ 4–47×). This synergism arises from BQCA-induced closure of the extracellular vestibule, which traps acetylcholine in the orthosteric pocket and facilitates Gq protein coupling. Bioluminescence resonance energy transfer (BRET) studies confirm that BQCA potentiates agonist-driven conformational changes in the receptor’s intracellular domains, accelerating GDP/GTP exchange on Gαq [6] [8] [9].
BQCA exhibits probe-dependent cooperativity, where its modulatory effects vary significantly with different orthosteric agonists. For acetylcholine, BQCA enhances both affinity (α = 42) and efficacy (β = 47). In contrast, for the synthetic agonist carbachol, BQCA predominantly enhances efficacy (β = 32) with minimal affinity modulation (α = 1.8). This divergence stems from differences in orthosteric ligand flexibility: acetylcholine’s smaller size permits BQCA-induced tightening of the binding pocket, while carbachol’s rigid carbamoyl group restricts this effect. Such probe dependence extends to downstream signaling; BQCA potentiates acetylcholine-driven phosphatidylinositol hydrolysis 8-fold more effectively than oxotremorine-M-driven responses [1] [6] [8].
Table 2: Cooperativity Parameters of BQCA with Orthosteric Agonists at M₁ mAChR
Orthosteric Agonist | Affinity Cooperativity (α) | Efficacy Cooperativity (β) | Maximal Potentiation of Response |
---|---|---|---|
Acetylcholine | 42 ± 5.1 | 47 ± 6.3 | 47-fold |
Carbachol | 1.8 ± 0.4 | 32 ± 4.2 | 32-fold |
Oxotremorine-M | 12 ± 2.3 | 18 ± 3.1 | 18-fold |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7